(R)-Tco4-peg2-NH2

Bioorthogonal Chemistry Click Chemistry Stereochemistry

This stereochemically pure (R)-TCO4-PEG2-NH2 linker features an axial TCO moiety conferring up to 150-fold faster IEDDA kinetics versus equatorial isomers. The PEG2 spacer prevents hydrophobic burial of the reactive group, ensuring maximal functional density for PROTAC assembly, pretargeted imaging, and live-cell labeling. Its primary amine terminus enables versatile conjugation to carboxyls, NHS esters, and carbonyls. Procure this precise, research-grade compound for reproducible bioconjugation outcomes and efficient click chemistry workflows.

Molecular Formula C15H28N2O4
Molecular Weight 300.39 g/mol
Cat. No. B12373879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Tco4-peg2-NH2
Molecular FormulaC15H28N2O4
Molecular Weight300.39 g/mol
Structural Identifiers
SMILESC1CC=CCCC(C1)OC(=O)NCCOCCOCCN
InChIInChI=1S/C15H28N2O4/c16-8-10-19-12-13-20-11-9-17-15(18)21-14-6-4-2-1-3-5-7-14/h1-2,14H,3-13,16H2,(H,17,18)/b2-1+/t14-/m0/s1
InChIKeyXCPPYCGUCZZMQS-YUKKFKLSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-TCO4-PEG2-NH2: Stereodefined Trans-Cyclooctene-PEG2-Amine for Bioorthogonal Conjugation and PROTAC Linker Applications


(R)-TCO4-PEG2-NH2 is a heterobifunctional linker comprising a stereodefined (R)-trans-cyclooctene (TCO) moiety, a polyethylene glycol (PEG2) spacer, and a terminal primary amine . The compound belongs to the class of PEG-based PROTAC (Proteolysis Targeting Chimera) linkers and bioorthogonal click chemistry reagents . Its IUPAC designation, [(1R,4E)-cyclooct-4-en-1-yl] N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate, confirms the defined axial stereochemistry at the cyclooctene ring, a critical determinant of reaction kinetics in inverse electron-demand Diels–Alder (IEDDA) ligations with tetrazines . This specific stereoisomer is engineered for maximal reactivity in copper-free, strain-promoted cycloadditions under physiological conditions [1].

Why Generic TCO-PEG-Amine Linkers Cannot Substitute for (R)-TCO4-PEG2-NH2 in Precision Bioconjugation


Substituting (R)-TCO4-PEG2-NH2 with a generic TCO-PEG-amine linker, an (S)-enantiomer, or a non-PEGylated TCO introduces significant and quantifiable variability in reaction kinetics, functional density, and solubility. The defined (R)-axial stereochemistry of the TCO moiety in (R)-TCO4-PEG2-NH2 confers up to 150-fold faster IEDDA reaction rates compared to its equatorial isomer, directly impacting conjugation efficiency in time-sensitive applications such as in vivo pretargeting and live-cell labeling [1]. Furthermore, the specific PEG2 spacer length is critical; while longer PEG chains may enhance solubility, they can also reduce the number of accessible reactive TCO groups per conjugate, leading to suboptimal functional density [2]. Direct conjugation of non-PEGylated TCO to biomolecules like antibodies can result in the burial of the reactive moiety within hydrophobic pockets, reducing functional reactivity to ≤10% of the theoretical maximum, a phenomenon largely mitigated by PEG linkers . The primary amine terminus of (R)-TCO4-PEG2-NH2 offers versatile conjugation to carboxyls, NHS esters, and carbonyls, whereas substituting with a different terminal group (e.g., maleimide, biotin) restricts the pool of compatible reaction partners and alters the physicochemical properties of the final conjugate . These cumulative differences underscore the necessity of a defined, stereochemically pure, and optimally spaced linker for reproducible and efficient bioconjugation outcomes.

(R)-TCO4-PEG2-NH2: Quantitative Differentiation Evidence for Scientific Selection


Stereochemical Purity and Axial Configuration Drive 150-Fold Enhanced Reactivity in IEDDA Ligation

The (R)-enantiomer and axial configuration of the TCO moiety in (R)-TCO4-PEG2-NH2 are critical for maximizing reaction kinetics. The axial isomer of trans-cyclooctene derivatives has been shown to react via the inverse electron-demand Diels-Alder (IEDDA) mechanism approximately 150 times faster than the corresponding equatorial isomer [1]. This difference stems from the higher ring strain and more favorable transition state geometry in the axial conformer . The stereochemical designation 'R' and the IUPAC fragment '(1R,4E)' confirm the presence of the highly reactive axial isomer in (R)-TCO4-PEG2-NH2, distinguishing it from racemic mixtures or stereochemically undefined TCO-PEG-amine reagents where the slower equatorial isomer may dominate and reduce overall conjugation efficiency .

Bioorthogonal Chemistry Click Chemistry Stereochemistry

PEG2 Spacer Optimizes Functional TCO Density: >5-Fold Enhancement Over Non-PEGylated Conjugates

The inclusion of a PEG linker, such as the PEG2 chain in (R)-TCO4-PEG2-NH2, is essential for preserving the reactivity of the TCO group when conjugated to large biomolecules like antibodies. Studies have demonstrated that direct conjugation of TCO to antibodies via standard amine-coupling results in >90% of TCOs being non-reactive due to burial within hydrophobic pockets [1]. Introducing TCO via a hydrophilic PEG linker fully preserves reactivity, resulting in a >5-fold enhancement in functional density (i.e., the number of reactive TCO groups per antibody) without affecting antibody binding [1]. The PEG2 spacer in (R)-TCO4-PEG2-NH2 provides this critical solubilizing and steric-shielding effect while maintaining a compact linker length suitable for PROTAC applications where minimal distance between target ligand and E3 ligase ligand is often desired .

Bioconjugation PROTAC Linker Optimization

Primary Amine Terminus Enables Broad Conjugation Versatility vs. NHS Ester or Maleimide Linkers

The terminal primary amine group of (R)-TCO4-PEG2-NH2 provides a versatile handle for covalent conjugation to a wide range of functional groups, including carboxylic acids (via EDC/NHS activation), activated esters (NHS esters), and carbonyls (via reductive amination) . This contrasts with alternative TCO-PEG derivatives such as TCO-PEG-NHS esters, which are solely reactive towards amines, or TCO-PEG-maleimides, which target thiols . The amine functionality allows the user to choose the conjugation chemistry best suited to their target molecule and experimental conditions, offering greater flexibility in synthetic strategy. This is particularly advantageous in PROTAC development, where the linker must be attached to two distinct ligands (target protein ligand and E3 ligase ligand) that may bear different reactive handles .

Bioconjugation PROTAC Synthesis Click Chemistry

Bioorthogonal Reaction Rates: TCO-Tetrazine Ligation Outpaces Alternative Click Chemistries by Orders of Magnitude

The TCO-tetrazine ligation, the core reaction enabled by (R)-TCO4-PEG2-NH2, is recognized as one of the fastest bioorthogonal reactions available, with second-order rate constants (k₂) reaching up to 10⁶ M⁻¹s⁻¹ . This is orders of magnitude faster than other widely used bioorthogonal reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC, k₂ typically <10² M⁻¹s⁻¹) and the strain-promoted azide-alkyne cycloaddition (SPAAC, k₂ ~10⁻² to 1 M⁻¹s⁻¹) . For a tetrazine-PEG reagent, a rate constant of 2000 M⁻¹s⁻¹ was measured in 9:1 methanol/water, highlighting the rapid kinetics achievable with PEGylated TCO derivatives . This extreme speed allows for efficient conjugation at low micromolar concentrations and within minutes, a critical requirement for labeling biomolecules in complex biological environments without perturbing native processes [1].

Bioorthogonal Chemistry Click Chemistry Reaction Kinetics

(R)-TCO4-PEG2-NH2: Recommended Applications Based on Quantitative Differentiation Evidence


Construction of High-Efficiency PROTACs Requiring Minimal Linker Length and Maximal Conjugation Flexibility

The combination of a defined axial TCO for rapid tetrazine ligation, a short PEG2 spacer for optimal proximity in ternary complex formation, and a versatile primary amine terminus makes (R)-TCO4-PEG2-NH2 an ideal linker for assembling PROTACs [1]. The amine group allows for sequential conjugation to the target protein ligand and the E3 ubiquitin ligase ligand via distinct chemistries (e.g., amide bond formation with a carboxylate on one ligand and reaction with an NHS ester on the other). The compact PEG2 linker minimizes the distance between the two ligands, which can be crucial for efficient ubiquitination and subsequent proteasomal degradation [2].

Pretargeted Molecular Imaging and Radiotherapy with Antibody-TCO Conjugates

In pretargeted imaging, an antibody is first modified with (R)-TCO4-PEG2-NH2 via its amine-reactive sites. The >5-fold enhancement in functional TCO density afforded by the PEG2 linker ensures that a high number of reactive TCO groups are presented on the antibody surface, maximizing the capture of subsequently administered, fast-clearing tetrazine-bearing radiotracers [1]. The exceptional reaction kinetics of the axial TCO isomer (up to 150-fold faster than equatorial) further ensure rapid and efficient radiotracer capture in vivo, improving tumor-to-background contrast and reducing radiation dose to non-target tissues [2]. This approach is validated for PET and SPECT imaging as well as targeted radionuclide therapy [3].

Live-Cell Protein Labeling and Tracking with Super-Resolution Microscopy

For visualizing protein dynamics in living cells, a protein of interest is genetically tagged and then labeled with a small-molecule tetrazine-fluorophore conjugate via (R)-TCO4-PEG2-NH2. The ultra-fast kinetics of the TCO-tetrazine ligation (k₂ up to 10⁶ M⁻¹s⁻¹) allow for complete labeling at low nanomolar concentrations within seconds to minutes, a critical requirement for capturing rapid cellular events without altering the biological system [1]. The PEG2 spacer reduces steric hindrance and non-specific hydrophobic interactions, ensuring that the TCO group remains accessible for the tetrazine-fluorophore in the crowded intracellular milieu [2]. This combination of speed and accessibility enables high-resolution spatiotemporal mapping of protein localization and trafficking.

Surface Functionalization of Biosensors and Microarrays

The primary amine of (R)-TCO4-PEG2-NH2 can be used to covalently attach the linker to carboxylated surfaces (e.g., SPR chips, ELISA plates, or nanoparticles) via standard EDC/NHS chemistry [1]. The resulting TCO-functionalized surface is then primed for rapid, bioorthogonal capture of any tetrazine-modified biomolecule (antibodies, peptides, oligonucleotides). The hydrophilic PEG2 spacer minimizes non-specific protein adsorption to the surface, improving assay sensitivity and signal-to-noise ratios [2]. This modular, two-step approach simplifies surface preparation and allows for versatile, on-demand functionalization with a library of tetrazine-conjugated probes [3].

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